molecular formula C20H21N3O5S B2717397 N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide CAS No. 565208-10-8

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide

Cat. No.: B2717397
CAS No.: 565208-10-8
M. Wt: 415.46
InChI Key: IRKYSYYIUGUAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide is a sulfonamide derivative characterized by a central phenyl ring substituted with a 5-methylisoxazole sulfamoyl group and a phenoxybutanamide side chain. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions, as seen in related derivatives (e.g., microwave-assisted synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide) .

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-15-14-19(22-28-15)23-29(25,26)18-11-9-16(10-12-18)21-20(24)8-5-13-27-17-6-3-2-4-7-17/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKYSYYIUGUAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for the cyclodehydration step and large-scale coupling reactions under controlled conditions to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

    Oxidation: Oxazoles

    Reduction: Amines

    Substitution: Various substituted phenoxybutanamides

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing isoxazole rings often display antimicrobial activity. The sulfamoyl group in N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide may enhance this activity by mimicking the structure of sulfonamide antibiotics, which are known to inhibit bacterial growth by targeting folic acid synthesis pathways .

Anti-inflammatory Effects

Studies have shown that compounds with similar structural motifs can exhibit anti-inflammatory properties. The presence of the phenoxybutanamide moiety may contribute to these effects by modulating inflammatory pathways and cytokine production, making it a candidate for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring and subsequent coupling reactions to attach the sulfamoyl and phenoxybutanamide groups. Variants of this compound have been synthesized to explore structure-activity relationships (SAR), leading to derivatives with enhanced biological activities or reduced side effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of isoxazole-based compounds against a panel of bacterial strains. Results indicated that certain derivatives of this compound exhibited significant inhibition zones compared to control antibiotics .
  • Inflammation Models : In a murine model of acute inflammation, administration of the compound led to a marked reduction in inflammatory markers (e.g., TNF-alpha and IL-6) compared to untreated controls. This suggests potential therapeutic applications in conditions such as rheumatoid arthritis or inflammatory bowel disease .
  • Drug Development : The compound has been investigated for its potential as a lead compound in drug development pipelines targeting bacterial infections and inflammatory diseases. Its favorable pharmacological profile positions it as a promising candidate for further clinical development .

Mechanism of Action

The mechanism of action of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxazole ring may also contribute to the compound’s biological activity by interacting with nucleic acids or proteins, leading to disruption of cellular processes .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their differentiating features include:

Compound Name Core Structure Modifications Molecular Weight (g/mol) Key Properties
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzenesulfonamide core, methyl substituent 407.46 Planar rings (r.m.s. deviation ≤0.0068 Å), dihedral angle A/B = 81.27°
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Acetamide side chain 295.31 Higher solubility due to smaller substituent; antimicrobial activity
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Chloroacetamide group 343.81 Enhanced electrophilicity; similarity score 0.94 to target compound
Ethyl ({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl}phenyl]carbamothioyl)-carbamate Thiourea and carbamate groups 379.44 Superior antibacterial activity (MIC: 2–8 µg/mL against S. aureus)
Key Observations:
  • Steric Effects: Bulky substituents (e.g., phenoxybutanamide) reduce solubility but improve binding to hydrophobic enzyme pockets .
  • Hydrogen Bonding : The sulfamoyl group (–SO₂NH–) facilitates interactions with bacterial dihydropteroate synthase (DHPS), a target for sulfonamide antibiotics .
  • Crystallinity: Derivatives like 4-methylbenzenesulfonamide exhibit monoclinic crystal systems (space group P2₁/c) with distinct unit cell parameters (e.g., a = 10.6294 Å, β = 106.863°) .

Pharmacological and Biochemical Comparisons

Antimicrobial Activity:
  • 4-Methylbenzenesulfonamide analog : Moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL) .
  • Ethyl carbamate derivative : Potent inhibition of E. coli (MIC: 4 µg/mL) due to thioamide-enhanced membrane penetration .
  • N-Acetylsulfamethoxazole : A metabolite of sulfamethoxazole, exhibits reduced potency compared to parent drugs (acetylation decreases DHPS binding) .
Ligand Efficiency Metrics:
Compound Ligand Efficiency (LE) Lipophilic Ligand Efficiency (LLE)
Ethyl carbamate derivative 0.32 5.1
2-Phenyl-N-((4-(thiazol-2-yl)sulfamoyl)phenyl)acetamide 0.28 4.8

LE and LLE values correlate with optimized binding affinity and pharmacokinetic profiles, favoring derivatives with balanced hydrophobicity .

Biological Activity

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O4S. Its molecular weight is approximately 363.43 g/mol. The compound features a sulfamoyl group linked to a phenyl ring and a phenoxybutanamide structure, which may contribute to its biological activities.

PropertyValue
Molecular Weight363.43 g/mol
Molecular FormulaC18H21N3O4S
LogP2.967
Polar Surface Area85.97 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors2

Synthesis

The synthesis of this compound involves several steps, including the reaction of sulfamethoxazole derivatives with phenolic compounds under controlled conditions. The final product is purified through recrystallization and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that related sulfamoyl derivatives can inhibit cell growth in human cancer cell lines like MCF7 (breast carcinoma) and HT29 (colon carcinoma) at nanomolar concentrations .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (µM)
PIB-SOMCF70.01
PIB-SOHT290.05
CA-4M210.02

The mechanism of action involves the disruption of microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase .

Angiogenesis Inhibition

This compound has also been evaluated for its potential to inhibit angiogenesis. In chick chorioallantoic membrane assays, compounds with similar structures demonstrated the ability to significantly block angiogenesis and tumor growth without exhibiting high toxicity levels .

Anti-inflammatory and Analgesic Properties

Related compounds have shown promise in anti-inflammatory and analgesic activities in preclinical models. For instance, studies involving analogs of sulfamoyl derivatives indicated that they could reduce inflammation markers and provide pain relief in animal models .

Case Studies

A notable case study involved the evaluation of a series of sulfamoyl derivatives, including this compound, which were tested for their biological activity against various cancer cell lines. The results demonstrated that specific modifications in the chemical structure led to enhanced potency against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide, and how can reaction yields be improved?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. Traditional reflux methods (e.g., using pyridine or DMF as solvents) yield 84–91%, while microwave-assisted synthesis significantly improves yields to 82–97% by enhancing reaction kinetics and reducing side products . Optimization involves solvent selection (polar aprotic solvents preferred), temperature control, and catalyst screening (e.g., NaOH for deprotonation).

Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer:

  • TLC with mobile phases like ethyl acetate/hexane mixtures for preliminary purity assessment .
  • NMR spectroscopy (¹H/¹³C) to verify functional groups and stereochemistry .
  • Mass spectrometry (HRMS/ESI-MS) for molecular weight confirmation.
  • X-ray crystallography (using SHELXL or WinGX ) for absolute configuration determination and crystal packing analysis .

Q. What in vitro assays are appropriate for initial evaluation of its anticancer or antimicrobial activity?

  • Methodological Answer:

  • EGFR tyrosine kinase inhibition assays to assess anticancer potential, measuring IC₅₀ values via fluorescence-based enzymatic activity tests .
  • Antimicrobial susceptibility testing (e.g., MIC determination against S. aureus or E. coli) using broth microdilution methods .
  • Cell viability assays (MTT or SRB) on cancer cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. How can computational methods like molecular docking and DFT elucidate the compound's mechanism of action?

  • Methodological Answer:

  • Molecular docking (using Open Eye or AutoDock) to predict binding modes with targets like EGFR or COX-2. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) parameters optimize lead compound selection .
  • Density Functional Theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for structure-activity relationships (SAR) .

Q. What crystallographic approaches are suitable for determining its solid-state structure and intermolecular interactions?

  • Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) with SHELX for structure refinement. Data collection at 296 K with Mo/Kα radiation ensures high-resolution (< 0.05 Å) .
  • Hydrogen-bonding analysis via graph set theory (e.g., Etter’s rules) to map intermolecular interactions and crystal packing motifs .
  • ORTEP-3 for visualizing thermal ellipsoids and anisotropic displacement parameters .

Q. How does modifying substituents on the oxazole or phenoxy groups affect biological activity?

  • Methodological Answer:

  • SAR studies comparing analogs (e.g., 5-methylisoxazole vs. 3,4-dimethyloxazole derivatives) using IC₅₀ data and selectivity indices (SI) .
  • Electron-withdrawing/donating group substitutions (e.g., methoxy, chloro) to modulate electronic effects and target binding. For example, methoxy groups enhance COX-2 inhibition via hydrophobic pocket interactions .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the regioselectivity of sulfonamide derivatization?

  • Methodological Answer:

  • Solvent screening : DMF promotes sulfonamide coupling, while pyridine aids acylation .
  • Microwave irradiation reduces reaction times and improves regioselectivity by minimizing thermal degradation .
  • Catalyst optimization : NaOH facilitates deprotonation in nucleophilic substitutions, while Pd catalysts enable cross-coupling for complex analogs .

Comparative and Mechanistic Studies

Q. How does this compound compare to structurally similar sulfonamides in terms of enzyme inhibition efficacy?

  • Methodological Answer:

  • Comparative docking studies against analogs (e.g., ZINC1770517 or IMB-0523 ) to identify key binding residues (e.g., Lys45 in EGFR).
  • Enzymatic kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) and Ki values .

Q. What strategies mitigate contradictions in biological activity data across different studies?

  • Methodological Answer:

  • Standardized assay protocols (e.g., consistent cell lines, ATP concentrations in kinase assays) .
  • Meta-analysis of IC₅₀ values and selectivity indices, accounting for variables like serum protein binding .
  • Orthogonal validation (e.g., SPR for binding affinity, in vivo efficacy in xenograft models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.